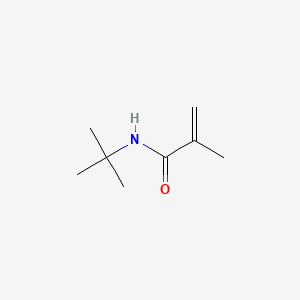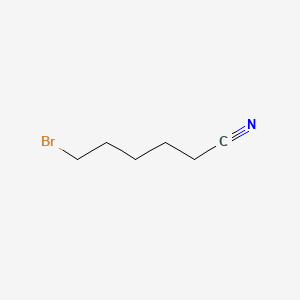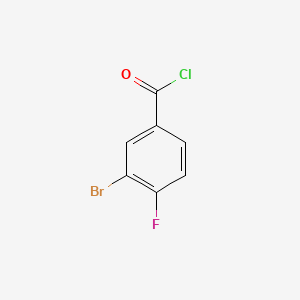
3-Bromo-4-fluorobenzoyl chloride
Overview
Description
3-Bromo-4-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H3BrClFO and its molecular weight is 237.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of complex molecules. For instance, it played a role in the creation of N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide, where its structural properties were crucial for the conformation of the final compound (Akinboye et al., 2009).
Application in Electrochemistry
- It's also notable in the field of electrochemistry. For example, in the study of the electrochemistry of ionic liquids, impurity chloride from a related compound was identified, which highlights the importance of understanding the chemical behavior of such compounds (Xiao & Johnson, 2003).
Pharmaceutical Development
- In pharmaceutical research, it's been used for the scalable synthesis of thromboxane receptor antagonists, showing its potential in drug development (D. C. W. and Mason, 1998).
Molecular Structure Studies
- Its close analogs, like 2-fluorobenzoyl chloride, have been investigated to understand their molecular and conformational structures, which is critical for designing effective pharmaceuticals (Johansen, Dahl, & Hagen, 2013).
Chemical Synthesis and Reactions
- In chemical synthesis, the compound and its derivatives are often used as reagents for creating novel materials or intermediates in complex reactions (Crooks & Copley, 1993).
Safety and Hazards
3-Bromo-4-fluorobenzoyl chloride is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-4-fluorobenzoyl chloride are organic compounds with nucleophilic sites. These include amines, alcohols, and carboxylic acids. The compound acts as an acylating agent, transferring its acyl group (3-Bromo-4-fluorobenzoyl) to these targets .
Mode of Action
This compound interacts with its targets through nucleophilic acyl substitution reactions. The chloride ion is a good leaving group, which makes the carbon of the carbonyl group in the compound highly susceptible to nucleophilic attack. When a nucleophile, such as an amine or alcohol, attacks this carbon, it forms a tetrahedral intermediate. This intermediate then collapses, releasing the chloride ion and forming a new bond with the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific nucleophiles it reacts with. It’s commonly used in the synthesis of various organic compounds, including pharmaceuticals and dyes . The compound’s ability to introduce the 3-Bromo-4-fluorobenzoyl group into these molecules can significantly alter their properties and biological activities.
Pharmacokinetics
Its metabolism would likely involve the replacement of the chloride ion with various biological nucleophiles, potentially forming metabolites with different activities .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific molecules it reacts with. By acylating biological nucleophiles, it can modulate the activities of proteins, alter the properties of small molecules, and potentially disrupt cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture, as water is a strong nucleophile that can react with the compound, potentially reducing its efficacy . Furthermore, the compound’s reactivity might be influenced by the pH of its environment, as this can affect the nucleophilicity of potential targets .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-fluorobenzoyl chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, reacting with nucleophilic groups such as amines and alcohols in proteins and enzymes. This interaction can lead to the formation of covalent bonds, thereby modifying the structure and function of the target biomolecules . The compound’s reactivity is attributed to the presence of the benzoyl chloride group, which is highly reactive towards nucleophiles.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the covalent modification of biomolecules. The compound can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to changes in their activity and function . This can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation. The compound is relatively stable under ambient conditions, but it can degrade over time, especially in the presence of moisture or other reactive species . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity, gene expression, and metabolic pathways. These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and changes in gene expression . Threshold effects may also be observed, where a specific dosage level triggers a significant change in cellular or physiological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell. These changes can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with specific binding proteins that facilitate its localization and accumulation in certain cellular compartments. These interactions can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus if it interacts with nuclear proteins or in the mitochondria if it targets mitochondrial enzymes. The localization of this compound can affect its activity and function, influencing cellular processes and responses.
Properties
IUPAC Name |
3-bromo-4-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHZOCIBMCWXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217483 | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-75-3 | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-fluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
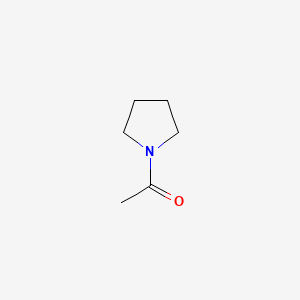

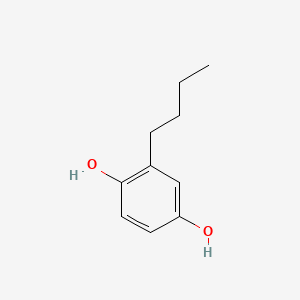
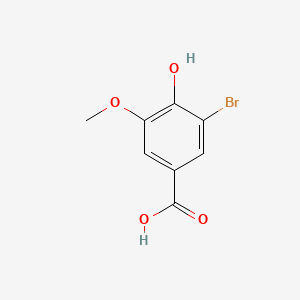
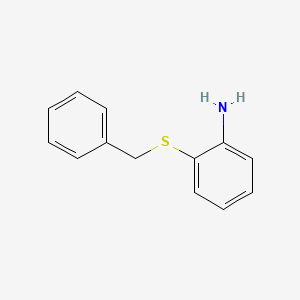
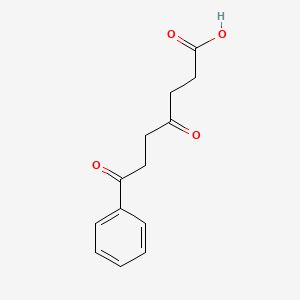
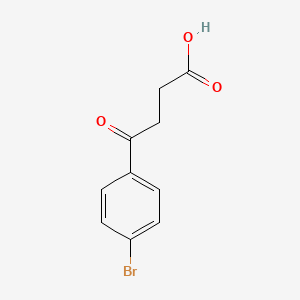
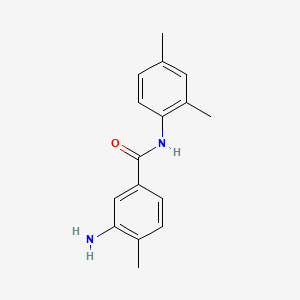
![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)

![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)
